molecular formula C7H6Cl2O B132187 2,4-Dichlorobenzyl alcohol CAS No. 1777-82-8

2,4-Dichlorobenzyl alcohol

Cat. No. B132187
CAS RN: 1777-82-8
M. Wt: 177.02 g/mol
InChI Key: DBHODFSFBXJZNY-UHFFFAOYSA-N
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Patent
US04387253

Procedure details

2,4-Dichlorobenzyl chloride (100 g) was added to a solution of sodium acetate (208.8 g) and tetrabutylammonium hydrogen sulphate (2 g) in water. The mixture was heated under reflux with stirring for 25 hours. Aqueous sodium hydroxide (50 ml. of 70% w/v solution) was added and the refluxing continued for 30 minutes. The mixture was cooled and the solid collected by filtration, washed with water and dried in vacuo to give 2,4-dichlorobenzyl alcohol, having a purity of 99.3%, in a yield of 94.6%.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
208.8 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH2:4]Cl.C([O-])(=[O:13])C.[Na+].[OH-].[Na+]>S([O-])(O)(=O)=O.C([N+](CCCC)(CCCC)CCCC)CCC.O>[Cl:1][C:2]1[CH:9]=[C:8]([Cl:10])[CH:7]=[CH:6][C:3]=1[CH2:4][OH:13] |f:1.2,3.4,5.6|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(CCl)C=CC(=C1)Cl
Name
Quantity
208.8 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2 g
Type
catalyst
Smiles
S(=O)(=O)(O)[O-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring for 25 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux
WAIT
Type
WAIT
Details
the refluxing continued for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
FILTRATION
Type
FILTRATION
Details
the solid collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
25 h
Name
Type
product
Smiles
ClC1=C(CO)C=CC(=C1)Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.